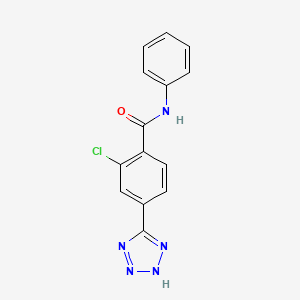![molecular formula C13H15BrO2 B12518428 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL CAS No. 802982-14-5](/img/structure/B12518428.png)
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is an organic compound with the molecular formula C13H15BrO2 It is a derivative of butyn-1-ol, featuring a bromopropoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyphenylbut-3-yn-1-ol.
Bromination: The hydroxyl group is reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the bromopropoxy derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropoxy group can facilitate binding to specific sites, while the butyn-1-ol moiety can participate in various chemical reactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)but-3-yn-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
4-(3-(Bromomethyl)phenyl)but-3-yn-1-ol: Similar structure but with a bromomethyl group instead of a bromopropoxy group.
3-Butyn-1-ol: The parent compound without any substituents on the phenyl ring.
Uniqueness
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is unique due to the presence of the bromopropoxy group, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its structure also allows for potential interactions with biological targets, making it valuable in medicinal chemistry research.
Propriétés
Numéro CAS |
802982-14-5 |
|---|---|
Formule moléculaire |
C13H15BrO2 |
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
4-[4-(3-bromopropoxy)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C13H15BrO2/c14-9-3-11-16-13-7-5-12(6-8-13)4-1-2-10-15/h5-8,15H,2-3,9-11H2 |
Clé InChI |
OGEQIIACQKKPIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CCCO)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)

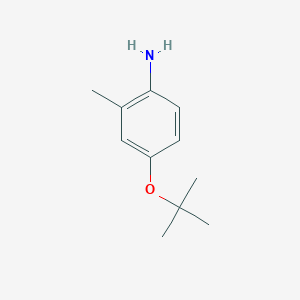
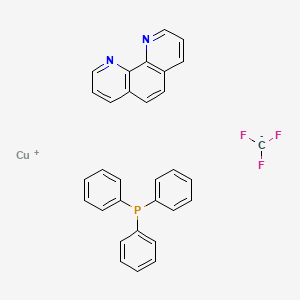



![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)

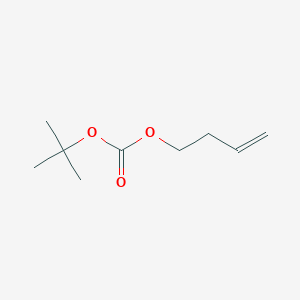
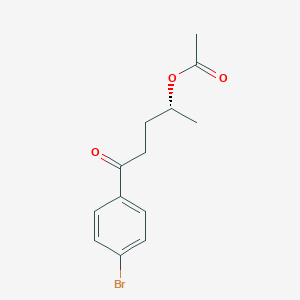
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

